molecular formula C14H18N4OS B11977585 5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11977585
M. Wt: 290.39 g/mol
InChI Key: CSMZUQKOOWVLMT-OQLLNIDSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOHEXYL-4(((5-ME-2-FURYL)METHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the reaction of cyclohexylamine with 5-methyl-2-furylmethanone to form an intermediate Schiff base. This intermediate is then reacted with 4-amino-1,2,4-triazole-3-thiol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-CYCLOHEXYL-4(((5-ME-2-FURYL)METHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the hydrosulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrosulfide group can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

5-CYCLOHEXYL-4(((5-ME-2-FURYL)METHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Preliminary research suggests that it may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CYCLOHEXYL-4(((5-ME-2-FURYL)METHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the hydrosulfide group can interact with thiol groups on proteins, leading to changes in protein function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
  • 5-(2-Chlorophenyl)-4-(((5-ME-2-FURYL)METHYLENE)AMINO)-4H-1,2,4-triazole-3-thiol
  • 5-Cyclohexyl-4-{[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]AMINO}-4H-1,2,4-triazol-3-yl hydrosulfide

Uniqueness

What sets 5-CYCLOHEXYL-4(((5-ME-2-FURYL)METHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE apart from similar compounds is its unique combination of a cyclohexyl group, a furyl ring, and a triazole ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in scientific research .

Properties

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H18N4OS/c1-10-7-8-12(19-10)9-15-18-13(16-17-14(18)20)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,20)/b15-9+

InChI Key

CSMZUQKOOWVLMT-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

CC1=CC=C(O1)C=NN2C(=NNC2=S)C3CCCCC3

Origin of Product

United States

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